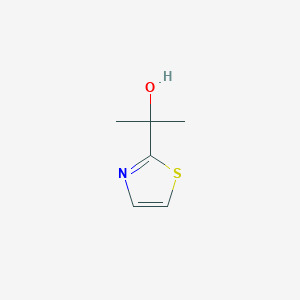
2-Thiazol-2-yl-propan-2-ol
Cat. No. B176019
Key on ui cas rn:
16077-78-4
M. Wt: 143.21 g/mol
InChI Key: MWGMIUFKOSHPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216173B2
Procedure details


To a −78° C. solution of n-butyllithium (2.5 M in diethyl ether, 160 ml, 0.40 mol) in diethyl ether (300 mL) was added slowly 2-bromo-1,3-thiazole (50 g, 0.30 mol). After 30 minutes, acetone (25 g, 0.43 mol) was added dropwise at −78° C. The reaction mixture was then warmed to ambient temperature, quenched with saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by chromatography on silica gel (20% ethyl acetate/hexanes) to give 2-(1,3-thiazol-2-yl)propan-2-ol.



Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[S:8][CH:9]=[CH:10][N:11]=1.[CH3:12][C:13]([CH3:15])=[O:14]>C(OCC)C>[S:8]1[CH:9]=[CH:10][N:11]=[C:7]1[C:13]([OH:14])([CH3:15])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=CN1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated aqueous ammonium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography on silica gel (20% ethyl acetate/hexanes)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)C(C)(C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

